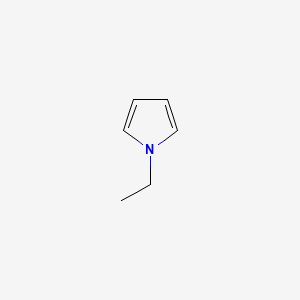

N-Ethylpyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N/c1-2-7-5-3-4-6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUAYOJTHRDUTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870703 | |

| Record name | 1-Ethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617-92-5, 92933-61-4 | |

| Record name | 1-Ethyl-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethylpyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrole, ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092933614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethylpyrrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Ethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethylpyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Ethylpyrrole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCK8RWU2W2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Ethylpyrrole: Chemical Formula, Structure, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylpyrrole, a substituted aromatic heterocycle, is a compound of significant interest in organic synthesis, materials science, and pharmaceutical research. Its unique electronic properties and reactivity make it a valuable building block for the development of conductive polymers, bioactive molecules, and other functional materials. This technical guide provides a comprehensive overview of the chemical formula, molecular structure, physicochemical properties, and synthetic methodologies of this compound. Detailed experimental protocols for its synthesis and characterization are presented, alongside visualizations of key reaction pathways to facilitate a deeper understanding of its chemical behavior.

Chemical Formula and Structure

This compound is an organic compound with the chemical formula C₆H₉N .[1][2][3] Its structure consists of a five-membered aromatic pyrrole (B145914) ring in which the nitrogen atom is substituted with an ethyl group (-CH₂CH₃).

The presence of the ethyl group influences the steric and electronic properties of the pyrrole ring, affecting its reactivity and physical characteristics.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₉N | [1][2][3] |

| Molecular Weight | 95.14 g/mol | [2][5] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Odor | Distinctive | [1] |

| Density | 0.888 - 0.890 g/mL at 25°C | [1] |

| Boiling Point | 118.5 °C at 760 mmHg | [6] |

| Melting Point | ~6.5 °C (estimated) | [1][6] |

| Flash Point | 25.5 °C | [6] |

| Refractive Index (n_D) | 1.4780 - 1.4820 | [1][6] |

| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol | [6] |

Table 2: Computed and Spectroscopic Data

| Property | Value | Reference(s) |

| XLogP3 | 1 | [6] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 0 | [6] |

| Rotatable Bond Count | 1 | [6] |

| Exact Mass | 95.073499291 | [6] |

| Topological Polar Surface Area | 4.9 Ų | [3] |

| Kovats Retention Index (Standard non-polar) | 790 - 811 | [5] |

| Kovats Retention Index (Standard polar) | 1157 - 1197 | [5] |

Synthesis of this compound

This compound can be synthesized through various methods. The most common and direct approach is the N-alkylation of pyrrole.

Experimental Protocol: N-Alkylation of Pyrrole

This protocol describes the synthesis of this compound from pyrrole and ethyl bromide with a reported yield of 88%.[6]

Materials:

-

Pyrrole

-

Ethyl bromide

-

Potassium hydroxide (B78521) (KOH)

-

Polyethylene glycol 400 (PEG-400)

-

Water

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (B86663) (or other suitable drying agent)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide in water.

-

Add PEG-400 to the aqueous KOH solution and stir until a homogeneous mixture is obtained.

-

Add pyrrole to the reaction mixture.

-

While stirring vigorously, add ethyl bromide dropwise to the mixture.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for the appropriate time (monitor by TLC).

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by distillation.

Other Synthetic Methods

-

Piloty-Robinson Synthesis: This method involves the reaction of an aldehyde with hydrazine, followed by cyclization to form the pyrrole ring. The ethyl group can be introduced at the nitrogen position through modifications of this process.[1]

-

Solvent-Free Chemical Oxidative Polymerization: this compound can be polymerized by mixing it with an oxidizing agent like iron(III) chloride under a nitrogen atmosphere.[1]

Chemical Reactivity and Applications

This compound undergoes typical reactions of pyrroles, including:

-

Electrophilic Substitution: The pyrrole ring is electron-rich, making it susceptible to electrophilic attack, primarily at the 2- and 5-positions.[1]

-

Cycloaddition Reactions: It can participate in cycloaddition reactions, such as the Diels-Alder reaction.[1]

-

Deprotonation: The nitrogen atom can be deprotonated by strong bases to form a nucleophilic species.[1]

Its properties make it useful in:

-

Material Science: As a monomer for the synthesis of conductive polymers and coatings.[1]

-

Pharmaceuticals: Its derivatives are investigated for potential therapeutic applications.[1]

-

Organic Electronics: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.[1]

Visualizations

Synthesis of this compound via N-Alkylation

Caption: N-Alkylation of pyrrole to yield this compound.

Logical Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. Keep away from heat, sparks, open flames, and other ignition sources.[7] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and eye protection.[7] It may be sensitive to air, light, and moisture.[7] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile heterocyclic compound with a well-defined chemical structure and a range of interesting properties. This guide has provided a detailed overview of its fundamental characteristics, synthetic protocols, and potential applications. The tabulated data and visual workflows are intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, materials science, and drug discovery.

References

- 1. Buy this compound | 617-92-5 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. guidechem.com [guidechem.com]

- 4. 1H-Pyrrole, 1-ethyl- [webbook.nist.gov]

- 5. 1-Ethylpyrrole | C6H9N | CID 185226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound|617-92-5|lookchem [lookchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Core Physical and Chemical Properties of N-Ethylpyrrole

Introduction

This compound is an aromatic heterocyclic organic compound with the chemical formula C₆H₉N.[1] It consists of a five-membered pyrrole (B145914) ring where the nitrogen atom is substituted with an ethyl group.[1] This substitution significantly influences its physical and chemical properties compared to unsubstituted pyrrole, making it a compound of interest in various fields, including organic synthesis and materials science.[1] this compound is a colorless liquid with a characteristic odor and has been identified in natural sources such as coffee beans (Coffea arabica).[1][2] Its electron-rich nature makes it highly reactive towards electrophiles and a versatile building block for more complex molecules.[1]

Physical Properties

This compound is a liquid at room temperature with a density less than that of water.[1] Its physical characteristics are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₉N | [1][2][3] |

| Molecular Weight | 95.14 g/mol | [2][3] |

| Appearance | Colorless to pale yellow clear liquid | [4] |

| Odor | Distinctive | [1] |

| Density | 0.888 - 0.890 g/mL at 25°C | [1] |

| Melting Point | ~6.5°C (estimated) | [1] |

| Boiling Point | 129.5 °C at 760 mmHg | [4] |

| Flash Point | 78.0 °F (25.6 °C) | [4] |

| Refractive Index (n_D) | 1.4780 - 1.4820 at 20°C | [1] |

| Solubility | Slightly soluble in water (3.6 g/L at 25°C) | [5] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Data | Source |

| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra are available and have been recorded on a Bruker Tensor 27 FT-IR instrument. | [2] |

| Mass Spectrometry (MS) | Electron ionization mass spectrum data is available through the NIST WebBook. | [6] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the electron-rich aromatic pyrrole ring. The nitrogen atom's lone pair is delocalized into the ring, which increases its nucleophilicity and susceptibility to electrophilic attack, primarily at the 2- and 5-positions.[1]

Electrophilic Substitution

This compound readily undergoes electrophilic substitution reactions due to the high electron density of the pyrrole ring.[1] The substitution occurs preferentially at the C2 and C5 positions. Common electrophilic substitution reactions include:

-

Halogenation: Reaction with halogenating agents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and bromine (Br₂) leads to the formation of halogenated this compound derivatives.[7]

-

Nitration: Nitration can be achieved using reagents such as nitric acid in acetic anhydride (B1165640) (HNO₃/Ac₂O).[7]

-

Sulfonation: Sulfonation occurs with reagents like the pyridine-sulfur trioxide complex (Py·SO₃).[7]

-

Vilsmeier-Haack Formylation: this compound shows high reactivity towards the Vilsmeier reagent (a mixture of phosphorus oxychloride and a tertiary amide like dimethylformamide) to introduce a formyl group, typically at the 2-position.[1] The regioselectivity of this reaction is primarily influenced by steric factors.[1]

Cycloaddition Reactions

This compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as the diene component.[1][7] This reactivity is especially pronounced when an electron-withdrawing group is present on the nitrogen atom.[7]

Deprotonation

While the nitrogen atom is part of an aromatic system, it can be deprotonated by strong bases.[1] The resulting this compound anion is a potent nucleophile that can react with various electrophiles.[1]

Alkylation

The synthesis of this compound itself is a prime example of the alkylation of the pyrrole ring. The reaction typically involves the deprotonation of pyrrole with a base to form the pyrrolide anion, which then acts as a nucleophile and attacks an ethylating agent, such as an ethyl halide.[1] The choice of the counter-ion (from the base) and the solvent can influence whether alkylation occurs at the nitrogen or a carbon atom.[7] More ionic bonds (e.g., with K⁺, Na⁺) in solvating solvents favor N-alkylation.[7]

Experimental Protocols

Synthesis of this compound via N-Alkylation

A common method for preparing this compound is the alkylation of pyrrole.

Materials:

-

Pyrrole

-

Potassium hydroxide (B78521) (KOH) or sodium hydride (NaH)

-

Ethyl iodide (EtI) or ethyl bromide (EtBr)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Deionized water

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve pyrrole in the anhydrous solvent.

-

Under a nitrogen atmosphere, slowly add the base (e.g., portion-wise addition of NaH or powdered KOH) to the stirred solution at 0°C.

-

Allow the mixture to stir at room temperature for a specified time (e.g., 1 hour) to ensure the complete formation of the pyrrolide anion.

-

Cool the reaction mixture back to 0°C and add the ethylating agent (e.g., ethyl iodide) dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether) multiple times.

-

Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation or column chromatography on silica (B1680970) gel.

References

- 1. Buy this compound | 617-92-5 [smolecule.com]

- 2. 1-Ethylpyrrole | C6H9N | CID 185226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 1-ethyl pyrrole, 617-92-5 [thegoodscentscompany.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 1H-Pyrrole, 1-ethyl- [webbook.nist.gov]

- 7. Pyrrole - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Molecular Weight and Density of N-Ethylpyrrole

This technical guide provides a comprehensive overview of the physicochemical properties of N-Ethylpyrrole, with a specific focus on its molecular weight and density. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines key data, experimental protocols for its determination, and a logical workflow for these measurements.

Physicochemical Properties of this compound

This compound, a heterocyclic aromatic organic compound, is a colorless to light yellow liquid. Its physical properties are crucial for its application in various chemical syntheses and as a building block in the development of pharmaceuticals and other advanced materials.

The molecular weight and density of this compound are fundamental parameters for its handling, reaction stoichiometry, and formulation. The table below summarizes these key values from various sources.

| Parameter | Value | Temperature | Reference |

| Molecular Formula | C₆H₉N | N/A | [1][2][3][4][5][6] |

| Molecular Weight | 95.14 g/mol | N/A | [1][4][7] |

| 95.1424 g/mol | N/A | [3] | |

| 95.1442 g/mol | N/A | [2] | |

| 95.145 g/mol | N/A | [6] | |

| 95.15 g/mol | N/A | [5] | |

| Density | 0.888 - 0.890 g/mL | 25°C | [1] |

| 0.86 g/cm³ | Not Specified | [2] |

Experimental Protocols

Accurate determination of molecular weight and density is critical for compound characterization and quality control. The following sections detail the methodologies for these measurements.

The molecular weight of a volatile liquid like this compound can be determined using several experimental methods.

2.1.1. Dumas Method

A classical and straightforward method for volatile liquids relies on the ideal gas law (PV = nRT).[8][9]

-

Objective: To determine the number of moles of a vaporized known mass of the substance by measuring its pressure, volume, and temperature.

-

Procedure:

-

A flask of known volume is lightly sealed (e.g., with a pin-holed foil cap) and its mass is measured.

-

A small amount of this compound is introduced into the flask.

-

The flask is heated in a water bath, causing the liquid to vaporize and expel the air from the flask. The excess vapor also escapes through the pinhole.[9]

-

Once all the liquid has vaporized, the flask is filled with the vapor at atmospheric pressure and the temperature of the water bath. The temperature of the vapor is assumed to be that of the boiling water.[9]

-

The flask is then cooled, causing the vapor to condense back into a liquid.

-

The outside of the flask is dried, and its mass is measured again. The difference in mass gives the mass of the condensed vapor.

-

The atmospheric pressure is recorded.

-

-

Calculation: The molecular weight (M) is calculated using the rearranged ideal gas law equation: M = (mRT) / (PV), where 'm' is the mass of the vapor, 'R' is the ideal gas constant, 'T' is the temperature in Kelvin, 'P' is the pressure, and 'V' is the volume of the flask.[9]

2.1.2. Mass Spectrometry

A modern and highly accurate method for determining the molecular weight of a compound.[8]

-

Objective: To measure the mass-to-charge ratio (m/z) of ionized molecules.

-

Procedure:

-

A sample of this compound is introduced into the mass spectrometer.

-

The molecules are ionized, typically by electron ionization (EI), forming molecular ions (M+).

-

These ions are accelerated by an electric field and then deflected by a magnetic field.

-

The degree of deflection depends on the mass-to-charge ratio of the ions.

-

A detector measures the abundance of ions at each m/z value. The peak corresponding to the molecular ion gives the molecular weight of the compound.

-

The density of a liquid can be determined with high precision using common laboratory equipment.[10][11]

-

Objective: To accurately measure the mass of a known volume of this compound.

-

Apparatus: An electronic balance and a volumetric container (e.g., a pycnometer, pipette, or graduated cylinder).

-

Procedure:

-

The mass of a clean, dry volumetric container is measured on an electronic balance.[11]

-

A precise volume of this compound is added to the container. When using a graduated cylinder, the volume should be read from the bottom of the meniscus.[10]

-

The mass of the container with the liquid is then measured.

-

The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container.

-

-

Calculation: The density (ρ) is calculated using the formula ρ = m/V, where 'm' is the mass of the liquid and 'V' is its volume.[10] For higher accuracy, it is recommended to perform the measurement multiple times and calculate the average.[10]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the density of a liquid.

Caption: Workflow for Liquid Density Determination.

References

- 1. Buy this compound | 617-92-5 [smolecule.com]

- 2. This compound|617-92-5|lookchem [lookchem.com]

- 3. 1H-Pyrrole, 1-ethyl- [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. store.p212121.com [store.p212121.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 1-Ethylpyrrole | C6H9N | CID 185226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. howengineeringworks.com [howengineeringworks.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 11. chem.libretexts.org [chem.libretexts.org]

N-Ethylpyrrole: A Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the boiling and melting points of N-Ethylpyrrole, a heterocyclic compound of interest in various chemical and pharmaceutical research domains. This document outlines its key physical properties, detailed experimental protocols for their determination, and a logical workflow for these procedures.

Core Physicochemical Data

This compound (CAS No: 617-92-5, Molecular Formula: C₆H₉N) is a colorless to pale yellow liquid at standard ambient temperature and pressure.[1] Its key phase transition parameters are summarized below.

| Property | Value | Source(s) |

| Boiling Point | 118.5 °C at 760 mmHg | [2] |

| 129.5 °C at 760 mmHg | [1] | |

| 131 °C | [3] | |

| 118.0 to 119.0 °C at 760 mmHg (estimated) | [1] | |

| Melting Point | 6.5 °C (estimated) | [2][4] |

Note: Variations in reported values can be attributed to differences in experimental conditions and sample purity.

Experimental Protocols for Physical Property Determination

Accurate determination of boiling and melting points is crucial for verifying the purity and identity of a chemical substance. The following sections detail standardized methodologies for these measurements.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of liquid.[3]

Apparatus and Materials:

-

Thiele tube

-

Thermometer (-10 to 150 °C range)

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Heat-resistant oil (e.g., paraffin (B1166041) oil)

-

Bunsen burner or other heat source

-

Stand and clamp

-

Sample of this compound

Procedure:

-

Fill the Thiele tube with heat-resistant oil to a level that will immerse the majority of the thermometer and the sample tube.

-

Add a small amount (approximately 0.5-1 mL) of this compound into the small test tube.

-

Place the capillary tube, with its open end downwards, into the test tube containing the this compound.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and the attached test tube in the Thiele tube, making sure the oil level is above the sample.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner.[4] The design of the tube promotes convection currents, ensuring uniform heating of the oil.[4]

-

As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.

-

Continue gentle heating until a continuous and rapid stream of bubbles is observed.

-

Turn off the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[3][4] Record this temperature.

-

It is advisable to repeat the determination to ensure consistency and accuracy.

Determination of Melting Point (Capillary Method)

While this compound is a liquid at room temperature, its estimated melting point of 6.5 °C means this protocol would be applicable in a cooled environment. The capillary method is a standard technique for determining the melting point of solid organic compounds.[1]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar) or Thiele tube setup

-

Capillary tubes (open at one end)

-

Thermometer

-

Sample of solidified this compound (cooled below its melting point)

-

Mortar and pestle (if sample needs to be powdered)

Procedure:

-

Ensure the sample of this compound is completely solidified and, if necessary, finely powdered.

-

Gently tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.

-

Invert the tube and tap it gently on a hard surface to pack the sample into the sealed bottom of the tube. The packed sample should be approximately 2-3 mm high.[5]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the apparatus rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Then, reduce the heating rate to about 1-2 °C per minute to allow for accurate observation.[6]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

A narrow melting range (0.5-1.0 °C) is indicative of a pure compound.[6]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the boiling point determination process using the Thiele tube method.

Caption: Workflow for Boiling Point Determination.

References

An In-depth Technical Guide on the Solubility of N-Ethylpyrrole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Ethylpyrrole in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide summarizes the available qualitative information and provides a detailed experimental protocol for determining the precise solubility of this compound in a laboratory setting.

Data Presentation: Solubility of this compound

This compound is widely reported to be readily soluble in a range of common organic solvents.[1] This high solubility is attributed to its molecular structure, which features both a hydrophobic ethyl group and a heterocyclic aromatic ring, allowing for favorable interactions with a variety of solvent types. While precise quantitative values are not consistently available, the following table summarizes the qualitative solubility descriptions found in the literature. It is important to note that for many common organic solvents not listed with a specific qualitative descriptor, this compound is likely miscible, meaning it is soluble in all proportions.

| Solvent Classification | Solvent Name | CAS Number | Qualitative Solubility at Room Temperature |

| Alcohols | Ethanol | 64-17-5 | Good solubility / Soluble[1] |

| Methanol | 67-56-1 | Slightly soluble[1] | |

| Halogenated Solvents | Chloroform | 67-66-3 | Sparingly soluble[1] |

| Ethers | Diethyl Ether | 60-29-7 | Miscible (Implied) |

| Ketones | Acetone | 67-64-1 | Miscible (Implied) |

| Aromatic Hydrocarbons | Toluene | 108-88-3 | Miscible (Implied) |

| Alkanes | Hexane | 110-54-3 | Miscible (Implied) |

Note on Quantitative Data: The lack of specific g/100mL or molarity values in the literature suggests that for many organic solvents, this compound is fully miscible. For applications requiring precise solubility limits, experimental determination is recommended using the protocol outlined below.

Experimental Protocol: Determination of this compound Solubility

This section details a standardized methodology for the quantitative determination of this compound solubility in an organic solvent of interest. This protocol is based on the widely used shake-flask method.

1. Materials and Equipment:

-

This compound (of known purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated flasks or vials with airtight seals

-

Syringes and syringe filters (chemically compatible with the solvent and this compound)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Volumetric flasks and pipettes for standard preparation

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask or vial. The presence of undissolved this compound is necessary to ensure saturation.

-

Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system has reached equilibrium when the concentration of this compound in the solvent remains constant over time.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, cease agitation and allow the undissolved this compound to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a chemically compatible syringe filter to remove any undissolved micro-droplets of this compound.

-

Accurately dilute the filtered sample with a known volume of the same organic solvent to bring the concentration within the calibrated range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Analyze the standard solutions using a calibrated GC or HPLC to generate a calibration curve.

-

Analyze the diluted sample of the saturated solution under the same conditions as the standards.

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in the desired units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

3. Safety Precautions:

-

All procedures should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

-

Consult the Safety Data Sheets (SDS) for both this compound and the chosen solvent before commencing any work.

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Caption: Workflow for Determining this compound Solubility.

References

The Discovery and Synthetic Evolution of N-Ethylpyrrole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylpyrrole, a significant N-substituted derivative of the foundational heterocyclic compound pyrrole (B145914), holds a unique position in both natural product chemistry and synthetic applications. First identified as a natural constituent in coffee, its journey from discovery to a versatile building block in modern chemistry is a testament to the evolution of organic synthesis. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for this compound, tailored for researchers, scientists, and professionals in drug development. It details the foundational Paal-Knorr and Clauson-Kaas syntheses, along with contemporary, sustainable approaches, presenting key quantitative data in structured tables and illustrating reaction pathways and workflows with detailed diagrams.

Introduction: The Emergence of a Versatile Heterocycle

This compound (C₆H₉N) is a colorless liquid characterized by a pyrrole ring with an ethyl group attached to the nitrogen atom.[1] While the parent compound, pyrrole, was first identified in coal tar in 1834 by F. F. Runge, the specific history of this compound's initial synthesis is rooted in the broader development of pyrrole chemistry in the late 19th century.[2] Found naturally in coffee beans (Coffea arabica), its presence in nature hints at its potential biological significance.[3] Beyond its natural origins, this compound has garnered significant interest as a precursor in the synthesis of conductive polymers, pharmaceuticals, and other advanced materials.[1]

This guide delves into the historical context of its discovery, presents detailed experimental protocols for its synthesis, summarizes its key physicochemical and spectroscopic properties, and explores its applications in various scientific domains.

Foundational Syntheses: The Pillars of this compound Preparation

The synthesis of N-substituted pyrroles, including this compound, is largely dominated by two classical named reactions that emerged in the late 19th century: the Paal-Knorr synthesis and the subsequent, highly efficient Clauson-Kaas modification.

The Paal-Knorr Pyrrole Synthesis (1884)

Independently reported by German chemists Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is a cornerstone for the formation of substituted pyrroles.[4][5] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[5][6] For the synthesis of this compound, this translates to the reaction of a suitable 1,4-dicarbonyl compound, such as succinaldehyde, with ethylamine (B1201723).

The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) byproducts.[6] The mechanism, elucidated in the 1990s, involves the initial formation of a hemiaminal, followed by a cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[4]

Logical Relationship of the Paal-Knorr Synthesis:

Caption: Logical flow of the Paal-Knorr synthesis for this compound.

The Clauson-Kaas Pyrrole Synthesis: A Refined Approach

A significant advancement in the synthesis of N-substituted pyrroles is the Clauson-Kaas reaction. This method utilizes 2,5-dimethoxytetrahydrofuran (B146720) as a stable and easily handleable precursor to the reactive 1,4-dicarbonyl species. The reaction proceeds by heating the furan derivative with a primary amine, such as ethylamine, typically in the presence of an acid catalyst like acetic acid.

This approach offers several advantages over the direct use of often unstable 1,4-dicarbonyl compounds, including improved yields and milder reaction conditions. Modern iterations of the Clauson-Kaas synthesis have explored greener and more efficient protocols, including the use of microwave irradiation and catalyst-free, solvent-free conditions.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound, representing both classical and modern approaches.

Synthesis of this compound via a Modified Clauson-Kaas Reaction

This protocol is adapted from modern, efficient syntheses of N-substituted pyrroles.

Experimental Workflow:

Caption: General experimental workflow for this compound synthesis.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2,5-dimethoxytetrahydrofuran (1.0 eq), ethylamine (1.2 eq, typically as a solution in a suitable solvent like ethanol (B145695) or water), and a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and partition it between water and an organic solvent such as ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.

Quantitative Data Summary

The physicochemical and spectroscopic properties of this compound are crucial for its identification, handling, and application in further synthetic endeavors.

Physical and Chemical Properties

| Property | Value | References |

| Molecular Formula | C₆H₉N | |

| Molecular Weight | 95.14 g/mol | |

| CAS Number | 617-92-5 | |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 129-131 °C | [1] |

| Density | 0.888 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | ~1.480 | [1] |

| LogP (Octanol/Water) | 1.86 | [1] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, ppm) | δ 6.62 (t, 2H, α-H), 6.10 (t, 2H, β-H), 3.85 (q, 2H, N-CH₂), 1.35 (t, 3H, CH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ 120.8 (α-C), 107.9 (β-C), 41.5 (N-CH₂), 16.0 (CH₃) |

| IR (neat, cm⁻¹) | 3100-2850 (C-H stretching), 1500, 1450 (C=C stretching), 1300 (C-N stretching) |

| Mass Spectrometry (EI, m/z) | 95 (M⁺), 80, 66, 53, 39 |

Applications in Research and Development

This compound serves as a valuable intermediate in several areas of chemical science and technology.

-

Conductive Polymers: It can be polymerized to form poly(this compound), a conductive polymer with potential applications in electronic devices, sensors, and corrosion protection.

-

Organic Synthesis: The pyrrole ring can undergo various electrophilic substitution reactions, making this compound a useful scaffold for the synthesis of more complex heterocyclic compounds.

-

Pharmaceutical Research: The pyrrole nucleus is a common motif in many biologically active molecules. This compound and its derivatives are explored in medicinal chemistry for the development of new therapeutic agents.

Conclusion

From its natural occurrence to its synthesis through foundational organic reactions, this compound has established itself as a significant heterocyclic compound. The Paal-Knorr and Clauson-Kaas syntheses have provided reliable and adaptable routes to this and other N-substituted pyrroles for over a century. As synthetic methodologies continue to evolve towards greater efficiency and sustainability, the utility of this compound as a versatile building block in materials science, organic synthesis, and pharmaceutical development is poised to expand further. This guide provides the core historical, synthetic, and analytical information to support ongoing and future research endeavors involving this important molecule.

References

A Technical Guide to the Natural Occurrence of N-Ethylpyrrole in Coffee

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of N-Ethylpyrrole, a heterocyclic volatile compound, in coffee. The document details its formation during the roasting process, available quantitative data, and the analytical methodologies used for its identification and quantification. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the chemical composition of coffee and the bioactive compounds it contains.

Introduction: this compound in the Context of Coffee Aroma

This compound is one of the many volatile organic compounds (VOCs) that contribute to the complex and highly valued aroma of roasted coffee. It belongs to the pyrrole (B145914) class of compounds, which are known to impart nutty and roasty flavor notes to coffee.[1] The concentration and profile of these volatile compounds, including this compound, are significantly influenced by the coffee bean's origin, processing methods, and most importantly, the roasting conditions.[2] The formation of this compound is a direct result of the chemical transformations of precursors present in green coffee beans during the roasting process.[1][3]

Formation of this compound During Coffee Roasting

The emergence of this compound in coffee is a consequence of complex chemical reactions that occur at the high temperatures of the roasting process. The primary pathways for its formation are the Maillard reaction and Strecker degradation.[3]

2.1. The Maillard Reaction and Strecker Degradation

The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars.[4] This cascade of reactions is responsible for the development of a significant portion of the flavor and color of roasted coffee. During this process, the degradation of the alkaloid trigonelline, which is abundant in green coffee beans, also contributes to the formation of pyridines and pyrroles.[1][5]

Strecker degradation, a component of the broader Maillard reaction, involves the interaction of α-dicarbonyl compounds (formed from sugar fragmentation) with amino acids. This leads to the formation of Strecker aldehydes, which contribute to the aroma, and α-aminoketones, which are key intermediates in the formation of pyrazines and pyrroles.

The formation of N-alkylpyrroles, such as this compound, is believed to occur through the reaction of dicarbonyl compounds with amino acids, followed by cyclization and dehydration steps. The specific amino acid and sugar precursors, as well as the roasting conditions (temperature and time), will dictate the type and concentration of the resulting pyrroles.

Quantitative Analysis of Pyrroles in Coffee

While the presence of this compound in coffee is well-documented, specific quantitative data for this individual compound is not widely available in the reviewed scientific literature. However, studies have reported on the total concentration of the pyrrole chemical class under different roasting conditions. This data provides a valuable, albeit indirect, indication of the abundance of this compound.

| Roasting Condition | Total Pyrrole Concentration (% of Total Volatiles) | Coffee Bean Type | Reference |

| Light Roast (230°C, 12 min) | Not specified, but lower than darker roasts | Ethiopian | [2] |

| Medium Roast (240°C, 14 min) | Not specified, but lower than darker roasts | Ethiopian | [2] |

| City Roast (250°C, 17 min) | 7.6% | Ethiopian | [2] |

| French Roast (250°C, 21 min) | Lower than City Roast | Ethiopian | [2] |

Table 1: Total Concentration of Pyrroles in Roasted Coffee Beans.

It is important to note that the concentration of pyrroles, including this compound, generally increases with higher roasting intensities up to a certain point, after which they may decrease due to decomposition.[2]

Experimental Protocols for the Analysis of this compound

The analysis of volatile compounds in a complex matrix like coffee requires sophisticated analytical techniques. The most common methods for the extraction and identification of this compound and other pyrroles are based on gas chromatography coupled with mass spectrometry.

4.1. Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

HS-SPME is a solvent-free extraction technique that is widely used for the analysis of volatile and semi-volatile compounds in food and beverages.[6][7] It involves the exposure of a fused-silica fiber coated with a stationary phase to the headspace of a sample, where the volatile analytes are adsorbed onto the fiber. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis.

Detailed Methodology:

-

Sample Preparation: A specific amount of finely ground roasted coffee (e.g., 100 mg) is placed into a headspace vial.[8]

-

Equilibration: The vial is sealed and equilibrated at a constant temperature (e.g., 40°C) for a set period (e.g., 10 minutes) to allow the volatile compounds to partition into the headspace.[8]

-

Extraction: An SPME fiber, typically coated with Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is exposed to the headspace for a defined time (e.g., 20 minutes) to adsorb the analytes.[8]

-

Desorption and GC-MS Analysis: The fiber is withdrawn and immediately inserted into the heated injection port (e.g., 250°C) of the GC-MS system, where the trapped volatiles are thermally desorbed and transferred to the GC column (e.g., VF-5MS, 30 m x 0.25 mm x 0.25 µm).[8] The compounds are then separated based on their boiling points and polarity and detected by the mass spectrometer.

4.2. Simultaneous Distillation-Extraction (SDE)

SDE is a classic and effective technique for the exhaustive extraction of volatile compounds from a solid or liquid matrix. It combines steam distillation and solvent extraction into a single process, allowing for the efficient isolation and concentration of a wide range of volatile compounds.

Detailed Methodology:

-

Apparatus Setup: A specialized SDE apparatus is used, which consists of a sample flask, a solvent flask, a condenser, and a collection vessel.

-

Sample and Solvent: The coffee sample (e.g., ground roasted beans mixed with water) is placed in the sample flask, and an appropriate organic solvent (e.g., dichloromethane, immiscible with water) is placed in the solvent flask.

-

Distillation and Extraction: Both flasks are heated simultaneously. Steam from the sample flask carries the volatile compounds into the condenser. Simultaneously, the solvent vaporizes and also enters the condenser. As the vapors co-condense, the volatile compounds from the coffee are continuously extracted into the organic solvent.

-

Collection and Concentration: The condensed liquid separates into an aqueous layer and a solvent layer containing the extracted volatiles. The solvent layer is collected and can be carefully concentrated (e.g., under a gentle stream of nitrogen) before analysis by GC-MS.

Conclusion

This compound is a naturally occurring volatile compound in roasted coffee, contributing to its characteristic nutty and roasty aroma. Its formation is intricately linked to the Maillard reaction and Strecker degradation during the roasting process. While specific quantitative data for this compound remains limited, the analysis of the broader pyrrole class indicates that its concentration is highly dependent on the roasting conditions. The analytical methodologies of HS-SPME-GC-MS and SDE provide robust frameworks for the extraction and identification of this compound and other volatile compounds in coffee. Further research focusing on the precise quantification of this compound and its sensory impact would be beneficial for a more complete understanding of coffee flavor chemistry. There is currently no evidence in the reviewed literature to suggest any specific biological or signaling pathways in humans associated with the consumption of this compound from coffee.

References

- 1. researchgate.net [researchgate.net]

- 2. foodsciencejournal.com [foodsciencejournal.com]

- 3. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. home.sandiego.edu [home.sandiego.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. japsonline.com [japsonline.com]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of N-Ethylpyrrole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Ethylpyrrole, a five-membered aromatic heterocycle, is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials. Its electron-rich nature makes it highly susceptible to electrophilic attack, leading to a diverse range of functionalized derivatives. This guide provides a comprehensive overview of the core principles governing electrophilic substitution reactions of this compound, including reactivity, regioselectivity, and the influence of the N-ethyl substituent. Detailed experimental protocols for key transformations and quantitative data, where available for N-substituted pyrroles, are presented to facilitate practical application in a research and development setting.

Introduction

The pyrrole (B145914) ring is a fundamental structural motif in a vast array of biologically active natural products and synthetic compounds. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic system, significantly increasing the electron density of the ring carbons and rendering the heterocycle highly reactive towards electrophiles, much more so than benzene.[1][2] Electrophilic substitution in pyrroles typically occurs preferentially at the α-positions (C2 and C5) due to the greater stabilization of the resulting carbocation intermediate through resonance.[1][3]

The presence of a substituent on the nitrogen atom, such as the ethyl group in this compound, maintains the high reactivity of the pyrrole core while introducing steric and electronic effects that can modulate the regioselectivity of electrophilic attack. Understanding these influences is paramount for the strategic synthesis of specifically substituted this compound derivatives.

General Principles of Electrophilic Substitution in this compound

The mechanism of electrophilic substitution on the this compound ring follows the classical pathway for aromatic compounds: initial attack of the electrophile on the electron-rich pyrrole ring to form a resonance-stabilized carbocation (the σ-complex or arenium ion), followed by the loss of a proton to restore aromaticity.

Reactivity

The N-ethyl group is an electron-donating group through induction, which further enhances the electron density of the pyrrole ring, making this compound highly activated towards electrophilic substitution. Consequently, reactions often proceed under mild conditions.[4]

Regioselectivity

The primary determinant of regioselectivity in the electrophilic substitution of this compound is the stability of the intermediate carbocation.

-

α-Substitution (C2/C5): Attack at the C2 or C5 position results in a carbocation intermediate that is stabilized by three resonance structures, with the positive charge delocalized over three atoms, including the nitrogen atom. This is the generally favored pathway.[1][3]

-

β-Substitution (C3/C4): Attack at the C3 or C4 position leads to a less stable carbocation intermediate, with the positive charge delocalized over only two carbon atoms.

The N-ethyl group, while electronically activating, also introduces steric hindrance. This steric bulk can influence the ratio of α- to β-substitution, particularly with bulky electrophiles. For many reactions, α-substitution remains predominant.

Below is a diagram illustrating the general mechanism and the intermediates for α- and β-attack.

Caption: General mechanism of electrophilic substitution on this compound.

Key Electrophilic Substitution Reactions

This section details the principal electrophilic substitution reactions of this compound, including nitration, halogenation, sulfonation, Friedel-Crafts acylation, and Vilsmeier-Haack formylation.

Nitration

The nitration of the highly reactive pyrrole ring requires mild conditions to prevent polymerization and oxidation. A common reagent is acetyl nitrate, generated in situ from nitric acid and acetic anhydride (B1165640).

Data Presentation: Nitration of N-Substituted Pyrroles

| N-Substituent | Nitrating Agent | Major Product(s) | Yield (%) | Reference |

| H | HNO₃ / Ac₂O | 2-Nitropyrrole | - | [5] |

| H | NaNO₂ / K₂S₂O₈ | 3-Nitropyrrole | 98 | [4] |

Experimental Protocol: Nitration of this compound (Representative)

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool a solution of this compound in acetic anhydride to -10 °C.

-

Addition of Nitrating Agent: Slowly add a pre-cooled solution of fuming nitric acid in acetic anhydride dropwise to the this compound solution, maintaining the temperature below -5 °C.

-

Reaction: Stir the reaction mixture at -10 °C for 1-2 hours.

-

Work-up: Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica (B1680970) gel.

Halogenation

Due to the high reactivity of the pyrrole ring, halogenation can proceed readily, often leading to polyhalogenated products if not carefully controlled.[2] Milder halogenating agents and low temperatures are typically employed for selective monohalogenation.

Data Presentation: Halogenation of N-Substituted Pyrroles

| N-Substituent | Halogenating Agent | Major Product | Yield (%) | Reference |

| H | SO₂Cl₂ | Polychlorinated products | - | [2] |

| Phenyl | NCS | 2-Chloro-1-phenylpyrrole | - | [6] |

| H | NBS / THF, -78°C | 2-Bromopyrrole | - | [7] |

| Triisopropylsilyl | NBS / THF, -75°C | 3-Bromo-1-(triisopropylsilyl)pyrrole | 82.2 | [7] |

Note: The regioselectivity of halogenation can be highly dependent on the N-substituent. Bulky groups like triisopropylsilyl direct to the 3-position due to steric hindrance.

Experimental Protocol: Bromination of this compound with NBS (Representative)

-

Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous tetrahydrofuran (B95107) (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of NBS: Slowly add a solution of N-bromosuccinimide (NBS) in anhydrous THF dropwise to the cooled this compound solution.

-

Reaction: Stir the reaction mixture at -78 °C for 1-2 hours.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography.

Sulfonation

Direct sulfonation of pyrrole with concentrated sulfuric acid leads to polymerization. A milder sulfonating agent, such as the sulfur trioxide-pyridine complex, is typically used.[8]

Data Presentation: Sulfonation of Pyrrole

| Substrate | Sulfonating Agent | Major Product | Reference |

| Pyrrole | SO₃-Pyridine | Pyrrole-2-sulfonic acid | [8] |

| 1-Methylpyrrole (B46729) | SO₃-Pyridine | 1-Methylpyrrole-3-sulfonic acid | [9] |

Note: Interestingly, while pyrrole is reported to give the 2-sulfonated product, studies on 1-methylpyrrole have shown a preference for the 3-sulfonated isomer. The outcome for this compound may be influenced by a combination of electronic and steric factors.

Experimental Protocol: Sulfonation of this compound (Representative)

-

Reaction Setup: In a round-bottom flask, dissolve this compound in pyridine.

-

Addition of Sulfonating Agent: Add the sulfur trioxide-pyridine complex portion-wise to the solution while stirring.

-

Heating: Heat the reaction mixture at 100 °C for several hours.

-

Work-up: Cool the reaction mixture and pour it into ice water.

-

Isolation: Neutralize with a base (e.g., barium carbonate) and filter. The product can be isolated as a salt.

Friedel-Crafts Acylation

The Friedel-Crafts acylation of this compound introduces an acyl group onto the pyrrole ring, typically at the 2-position. The reaction is usually carried out using an acyl halide or anhydride with a Lewis acid catalyst, such as aluminum chloride.[1]

Data Presentation: Friedel-Crafts Acylation of N-Substituted Pyrroles

| N-Substituent | Acylating Agent | Lewis Acid | Major Product | Reference |

| p-Toluenesulfonyl | 1-Naphthoyl chloride | AlCl₃ | 3-Acyl derivative | [10] |

| Methyl | Benzoyl chloride | Resorcinarene capsule | Mixture of 2- and 3-acyl derivatives | [10] |

Note: The regioselectivity can be influenced by the N-substituent and the Lewis acid. For N-p-toluenesulfonylpyrrole, 3-acylation is favored with AlCl₃.

Experimental Protocol: Friedel-Crafts Acetylation of this compound (Representative)

-

Catalyst Suspension: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in dichloromethane (B109758).

-

Formation of Acylium Ion: Cool the suspension to 0 °C and add acetyl chloride dropwise.

-

Addition of Substrate: Add a solution of this compound in dichloromethane dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Work-up: Pour the reaction mixture slowly into a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the product by distillation or column chromatography.[1]

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic rings, including this compound. The Vilsmeier reagent is typically prepared in situ from phosphorus oxychloride (POCl₃) and a disubstituted formamide, such as N,N-dimethylformamide (DMF).[11] For N-alkylpyrroles, the reaction generally yields the 2-formyl derivative as the major product.

Data Presentation: Vilsmeier-Haack Formylation of N-Substituted Pyrroles

| N-Substituent | Reagents | Major Product(s) | Yield (%) | Reference |

| Alkyl/Aryl | POCl₃ / DMF | α- and β-formylated products | - | [12] |

| 3,4-Diethyl | POCl₃ / DMF | 3,4-Diethylpyrrole-2-carbaldehyde | - | [13] |

Note: The ratio of α- to β-formylated products in the Vilsmeier-Haack reaction of 1-substituted pyrroles is primarily controlled by steric factors.[12]

Experimental Protocol: Vilsmeier-Haack Formylation of this compound (Representative)

-

Vilsmeier Reagent Formation: In a flame-dried, two-necked flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C.

-

Addition of POCl₃: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir for an additional 30 minutes at 0 °C.

-

Addition of Substrate: Add a solution of this compound in anhydrous dichloromethane dropwise to the Vilsmeier reagent.

-

Reaction: Allow the reaction to warm to room temperature and then heat under reflux for 1-2 hours.

-

Hydrolysis: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a saturated aqueous solution of sodium acetate (B1210297) or sodium bicarbonate.

-

Extraction: Extract the product with diethyl ether.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the resulting aldehyde by distillation or column chromatography.[13][14]

Caption: Overview of key electrophilic substitution reactions of this compound.

Conclusion

This compound is a highly reactive aromatic heterocycle that readily undergoes a variety of electrophilic substitution reactions. The substitution pattern is predominantly at the α-position (C2), driven by the electronic stabilization of the reaction intermediate. The N-ethyl group further activates the ring and can introduce steric effects that may influence the product distribution, particularly with bulky electrophiles. By carefully selecting reagents and controlling reaction conditions, a wide range of functionalized this compound derivatives can be synthesized, providing valuable intermediates for drug discovery and materials science. The experimental protocols provided herein serve as a practical guide for researchers to explore the rich chemistry of this versatile scaffold. Further investigation is warranted to obtain more precise quantitative data on yields and isomer ratios for the electrophilic substitution reactions of this compound itself.

References

- 1. websites.umich.edu [websites.umich.edu]

- 2. Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. air.unimi.it [air.unimi.it]

- 4. 3-NITROPYRROLE synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. lifechempharma.com [lifechempharma.com]

- 9. researchgate.net [researchgate.net]

- 10. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to Cycloaddition Reactions Involving N-Ethylpyrrole

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylpyrrole, an electron-rich five-membered aromatic heterocycle, serves as a versatile building block in organic synthesis. Its π-electron system enables it to participate in various cycloaddition reactions, providing access to a diverse range of bicyclic and polycyclic nitrogen-containing scaffolds. These structures are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active natural products and synthetic compounds. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and applications of cycloaddition reactions involving this compound, with a focus on [4+2], [4+3], and 1,3-dipolar cycloadditions.

Core Concepts of this compound Reactivity in Cycloadditions

The aromaticity of the pyrrole (B145914) ring generally makes it less reactive in cycloaddition reactions compared to non-aromatic dienes. The participation of the pyrrole π-system in a cycloaddition reaction disrupts its aromaticity, leading to a higher activation energy barrier. However, the electron-donating nature of the N-ethyl group enhances the electron density of the pyrrole ring, increasing its reactivity as a diene or dipolarophile in certain cycloaddition reactions.

The mode of cycloaddition is largely dictated by the nature of the reacting partner and the reaction conditions. Electron-withdrawing substituents on the dienophile or dipolarophile are often necessary to facilitate the reaction with the electron-rich this compound.

[4+2] Cycloaddition (Diels-Alder Reaction)

The Diels-Alder reaction, a [4π + 2π] cycloaddition, is a powerful tool for the construction of six-membered rings.[1][2][3] In this context, this compound can act as the 4π component (diene). Due to the aromaticity of the pyrrole ring, these reactions often require forcing conditions or highly reactive dienophiles.

A common class of dienophiles used in conjunction with pyrroles are those bearing electron-withdrawing groups, such as maleimides and acetylenedicarboxylates. The reaction of N-substituted pyrroles with benzyne, generated in situ from diaryliodonium salts, also proceeds via a [4+2] cycloaddition to yield bridged-ring amines.[4][5]

Quantitative Data for [4+2] Cycloaddition of N-Arylpyrroles with Benzynes[4][5]

| Entry | N-Arylpyrrole | Dienophile (Benzyne Precursor) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 1-Phenylpyrrole | Phenyl(mesityl)iodonium tosylate | LiHMDS | Toluene (B28343) | rt | 9 | 23 |

| 2 | 1-Phenylpyrrole | Phenyl(mesityl)iodonium tosylate | LiHMDS | Toluene | 100 | 9 | 15 |

| 3 | 1-(4-Methoxyphenyl)pyrrole | Phenyl(mesityl)iodonium tosylate | LiHMDS | Toluene | rt | 9 | 35 |

| 4 | 1-(4-Chlorophenyl)pyrrole | Phenyl(mesityl)iodonium tosylate | LiHMDS | Toluene | rt | 9 | 42 |

Experimental Protocol: General Procedure for Diels-Alder Cycloaddition of N-Arylpyrroles with Benzynes[4][5]

To a solution of the N-arylpyrrole (2.5 mmol, 5 equivalents) and the aryl(mesityl)iodonium salt (0.5 mmol, 1 equivalent) in toluene (5 mL) at 0 °C is added LiHMDS (1 M in toluene, 0.75 mL, 1.5 equivalents). The reaction mixture is allowed to warm to room temperature and stirred for 9 hours. The reaction is then quenched and the product is isolated and purified by standard chromatographic techniques.

Diels-Alder Reaction Workflow

[4+3] Cycloaddition Reactions

[4+3] cycloaddition reactions provide a direct route to seven-membered rings, which are prevalent in many natural products.[6] In these reactions, this compound can act as a 4π component, reacting with a 2π oxyallyl cation intermediate. The generation of the oxyallyl cation can be achieved from various precursors, such as α,α'-dihalo ketones.

The reactivity of pyrroles in [4+3] cycloadditions is sensitive to the nature of the N-substituent. While electron-withdrawing groups on the nitrogen atom can enhance reactivity in some cases, N-alkylpyrroles like N-methylpyrrole have been shown to undergo Friedel-Crafts-type substitution as a competing reaction.[6] Specific quantitative data for this compound in [4+3] cycloadditions is limited in the literature, with studies often focusing on N-alkoxycarbonyl or N-nosyl protected pyrroles to control the reaction outcome.[7]

General Reaction Scheme for [4+3] Cycloaddition

[4+3] Cycloaddition of this compound

1,3-Dipolar Cycloaddition Reactions

1,3-dipolar cycloadditions are versatile reactions for the synthesis of five-membered heterocyclic rings.[8][9][10][11] In this type of reaction, this compound can act as the dipolarophile, reacting with a 1,3-dipole. The double bonds of the pyrrole ring can react with various 1,3-dipoles such as nitrones, azomethine ylides, and nitrile oxides.

The regioselectivity and stereoselectivity of these reactions are governed by the electronic and steric properties of both the 1,3-dipole and the this compound. Frontier Molecular Orbital (FMO) theory is often used to predict the outcome of these reactions.[9]

Quantitative Data for 1,3-Dipolar Cycloaddition of a Pyrrole Derivative

While specific data for this compound is sparse, the following table illustrates the typical conditions and yields for a related intramolecular 1,3-dipolar cycloaddition of an N-substituted pyrrole derivative.

| 1,3-Dipole Precursor | Dipolarophile | Solvent | Temperature | Time | Yield (%) |

| N-alkenyl pyrrole-2-carbaldehyde and sarcosine (B1681465) | Intramolecular alkene | Toluene | Reflux | 3 h | 80-92 |

Experimental Protocol: General Procedure for Intramolecular 1,3-Dipolar Cycloaddition

A solution of the N-alkenyl pyrrole-2-carbaldehyde and sarcosine in toluene is heated at reflux for 3 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford the pyrrolizidine (B1209537) product.

1,3-Dipolar Cycloaddition Mechanism

Conclusion

This compound, while presenting challenges due to its aromaticity, is a viable substrate for a range of cycloaddition reactions. These reactions provide access to valuable nitrogen-containing polycyclic structures that are of high interest in medicinal chemistry and materials science. The successful application of this compound in [4+2], [4+3], and 1,3-dipolar cycloadditions often requires careful selection of reaction partners and optimization of reaction conditions to overcome the aromatic stabilization of the pyrrole ring. Further research into the cycloaddition chemistry of this compound is warranted to expand the synthetic toolbox for the creation of novel and complex molecular architectures.

References

- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 2. Diels-Alder Reaction [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Diels–Alder cycloadditions of N-arylpyrroles via aryne intermediates using diaryliodonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. thieme-connect.de [thieme-connect.de]

- 7. Frontiers | Reactivity of ethyl nitrosoacrylate toward pyrrole, indole and pyrrolo[3,2-c]carbazole: an experimental and theoretical study [frontiersin.org]

- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 9. The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 11. 1,3 dipolar cycloaddition Reactions | PPTX [slideshare.net]

synthesis of N-Ethylpyrrole via Piloty-Robinson reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-ethylpyrrole, a valuable heterocyclic compound in medicinal chemistry and materials science. While the Piloty-Robinson reaction is a classical method for pyrrole (B145914) synthesis, specific detailed protocols for the direct synthesis of this compound are not extensively reported in readily available literature. Therefore, this guide will focus on the closely related and well-documented Paal-Knorr synthesis for N-alkylated pyrroles, providing a detailed experimental protocol for a representative example, N-ethyl-2,5-dimethylpyrrole. The principles and procedures outlined can be adapted for the synthesis of this compound. This guide also includes the general mechanism of the Piloty-Robinson reaction and key spectroscopic data for the characterization of this compound.

The Piloty-Robinson Pyrrole Synthesis: A General Overview

The Piloty-Robinson synthesis, first reported by O. Piloty in 1910 and later expanded upon by Gertrude and Robert Robinson, is a classic method for the formation of pyrroles.[1] The reaction involves the acid-catalyzed heating of an azine derived from an enolizable ketone or aldehyde.[1][2] The core of the reaction is a[3][3]-sigmatropic rearrangement of the di-ene-hydrazine tautomer of the azine, followed by cyclization and elimination of ammonia (B1221849) to form the aromatic pyrrole ring.

Reaction Mechanism

The generally accepted mechanism for the Piloty-Robinson reaction is depicted below. The key steps involve:

-

Azine Formation: The reaction typically starts with the formation of an azine from the condensation of a ketone or aldehyde with hydrazine.

-

Tautomerization: In the presence of an acid catalyst, the azine undergoes tautomerization to form a di-ene-hydrazine intermediate.

-

[3][3]-Sigmatropic Rearrangement: This intermediate undergoes a concerted[3][3]-sigmatropic rearrangement, which is the key bond-forming step, creating a new carbon-carbon bond.

-

Cyclization and Aromatization: The rearranged intermediate then cyclizes and subsequently eliminates a molecule of ammonia to yield the final pyrrole product.

References

For Researchers, Scientists, and Drug Development Professionals